molecular formula C20H18FN3O4 B2574180 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-63-7

1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2574180
CAS No.: 921836-63-7
M. Wt: 383.379
InChI Key: QXBSPMGUZUPZEV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a potent, selective, and ATP-competitive inhibitor of Monopolar Spindle 1 Kinase (Mps1, also known as TTK). This compound has been identified as a key chemical tool for probing the spindle assembly checkpoint (SAC) , a critical mechanism that ensures the fidelity of chromosome segregation during mitosis. By specifically inhibiting Mps1 kinase activity, this molecule induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and apoptosis in proliferating cells. Its primary research value lies in the study of cell cycle dynamics, mitotic checkpoint signaling, and the consequences of genomic instability. As a well-characterized Mps1 inhibitor, it serves as a vital probe for investigating cancer biology , particularly in cancers with chromosomal instability, and is used in preclinical studies to explore novel therapeutic strategies targeting the SAC to overcome chemoresistance and trigger cell death in malignant tumors. Research utilizing this inhibitor is fundamental to advancing our understanding of mitotic mechanisms and developing next-generation anti-mitotic cancer therapeutics.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-27-16-5-3-4-13(10-16)12-22-20(26)19-17(28-2)11-18(25)24(23-19)15-8-6-14(21)7-9-15/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBSPMGUZUPZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine hydrate and subsequent acylation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation of methoxy groups yields aldehydes or carboxylic acids.
  • Reduction of the carbonyl group yields alcohols.
  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C22H21FN2O4C_{22}H_{21}FN_{2}O_{4} with a molecular weight of 428.5 g/mol. The structure includes a dihydropyridazine core, which is known for its diverse biological activities.

Physical Properties

  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • Solubility : Data on solubility in various solvents is essential for practical applications but is not available in the current literature.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that may interact with biological targets.

Anticancer Activity

Preliminary studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, related compounds have demonstrated inhibitory effects on various cancer cell lines, suggesting that this compound could be explored for similar activities .

Research has focused on the compound's interaction with specific biological pathways and receptors:

  • Aryl Hydrocarbon Receptor (AHR) : The compound may modulate AHR activity, which is involved in the regulation of immune responses and detoxification processes .
  • Enzyme Inhibition : The potential for inhibiting enzymes involved in cancer progression has been noted, making it a candidate for further exploration in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activity. Research into synthetic pathways can lead to the development of more potent analogs.

Synthesis Example

A typical synthetic route might involve:

  • Formation of the dihydropyridazine core.
  • Introduction of the fluorophenyl and methoxy groups through electrophilic aromatic substitution.
  • Final acylation to form the carboxamide functional group.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of pyridazine derivatives, compounds similar to this one were tested against several cancer cell lines including SNB-19 and OVCAR-8. Results indicated percent growth inhibitions exceeding 80%, highlighting the potential for further development .

Case Study 2: AHR Modulation

Another investigation explored how compounds affecting AHR could lead to new treatments for diseases characterized by immune dysregulation. This compound's ability to modulate AHR activity suggests it could play a role in therapeutic strategies for autoimmune diseases .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyridazine/pyrimidine derivatives:

Compound Name / ID Key Substituents Biological Activity / Notes Synthesis Yield (If Reported) Reference
Target Compound 1-(4-Fluorophenyl), 4-methoxy, N-(3-methoxybenzyl) Hypothesized protease inhibition based on analog studies; fluorine enhances binding affinity N/A N/A
1-Benzyl-N-(3-(Cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) 1-Benzyl, 3-cyclopropylcarbamoylphenyl Trypanosoma cruzi proteasome inhibitor 45%
N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide 1-Methyl, N-(4-methoxyphenyl) No direct activity reported; methyl group may reduce steric hindrance N/A
1-(3-Chlorophenyl)-N-(4-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxamide 1-(3-Chlorophenyl), N-(4-chlorophenyl), 4-(trifluoromethyl) Supplier-listed; trifluoromethyl enhances metabolic stability N/A
N-[3-(Cyclopropylcarbamoyl)-4-Fluorophenyl]-1-(3-Methoxybenzyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (Compound 12) 1-(3-Methoxybenzyl), 4-fluorophenyl, cyclopropylcarbamoyl Proteasome inhibitor; fluorophenyl and methoxybenzyl improve target engagement 46%
N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide 4-Phenoxy, 1-phenyl, methoxyimino Structural uniqueness; phenoxy group may alter solubility N/A

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound and Compound 12 (from ) is associated with enhanced binding affinity in protease inhibition, likely due to fluorine’s electron-withdrawing properties and optimal van der Waals interactions .
  • Methoxybenzyl groups (e.g., 3-methoxybenzyl in the target compound vs. 4-methoxyphenyl in ) influence solubility and steric effects. The meta-substitution in the target compound may offer better conformational flexibility compared to para-substituted analogs .

Synthetic Feasibility :

  • Yields for analogs in range from 22% to 90%, suggesting that the introduction of bulky groups (e.g., cyclopropylcarbamoyl) or fluorinated aryl groups may complicate synthesis. The target compound’s 3-methoxybenzyl group could pose moderate synthetic challenges .

Metabolic Stability :

  • Compounds with trifluoromethyl groups () exhibit improved metabolic stability due to the group’s resistance to oxidative degradation. The absence of this group in the target compound may necessitate additional pharmacokinetic optimization .

Biological Activity

The compound 1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be characterized by the following features:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Methoxy groups : Potentially increase solubility and modulate biological activity.
  • Dihydropyridazine core : Associated with various biological activities including anti-cancer properties.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For example, studies show that similar compounds demonstrate efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific compound has been noted to exhibit promising results in preclinical models.

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. This includes the modulation of kinases associated with tumor growth.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and signaling.

  • Met Kinase Inhibition : Analogues of this compound have been identified as potent inhibitors of Met kinase, which plays a crucial role in cancer progression. One study highlighted that a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration .

Preclinical Studies

  • Study on Met-dependent Tumors :
    • Objective : To evaluate the efficacy of the compound in inhibiting Met-dependent tumors.
    • Findings : The compound exhibited significant anti-tumor effects, leading to complete tumor stasis in xenograft models.
    • Implications : These findings support the advancement of this compound into clinical trials due to its favorable pharmacokinetic profile .
  • In Vitro Studies :
    • Objective : Assessing the cytotoxic effects on various cancer cell lines.
    • Results : The compound showed dose-dependent cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

ParameterValue
Oral Bioavailability44.6% in rats
Clearance Rate4.45 L/h/kg
Half-life0.402 h
Volume of Distribution42.01 L/kg

These parameters suggest that the compound has a reasonable bioavailability and clearance rate, making it a candidate for further development .

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